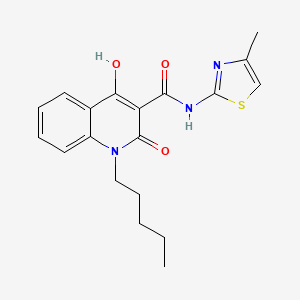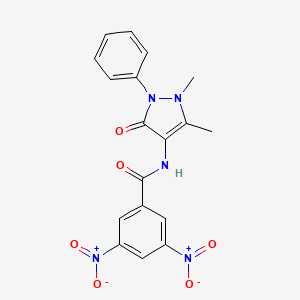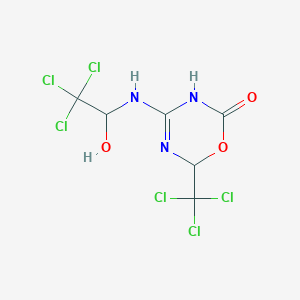
4-(2,2,2-Tri-CL-1-HO-ethylamino)-6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,2-Tri-CL-1-HO-ethylamino)-6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one is a synthetic organic compound that belongs to the class of oxadiazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Tri-CL-1-HO-ethylamino)-6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one typically involves the reaction of trichloromethyl compounds with ethylamino derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(2,2,2-Tri-CL-1-HO-ethylamino)-6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one can be used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its derivatives could be explored for their biological activity and therapeutic potential.
Medicine
In medicine, the compound and its derivatives may be investigated for their pharmacological properties. They could serve as lead compounds for developing new drugs targeting specific diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-(2,2,2-Tri-CL-1-HO-ethylamino)-6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,2,2-Tri-CL-1-HO-ethylamino)-5,6-2H-(1,3,5)oxadiazin-2-one: A similar compound with slight structural differences.
6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one: Another related compound with variations in the trichloromethyl group.
Uniqueness
The uniqueness of 4-(2,2,2-Tri-CL-1-HO-ethylamino)-6-trichloromethyl-5,6-2H-(1,3,5)oxadiazin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H5Cl6N3O3 |
|---|---|
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
4-[(2,2,2-trichloro-1-hydroxyethyl)amino]-2-(trichloromethyl)-2,5-dihydro-1,3,5-oxadiazin-6-one |
InChI |
InChI=1S/C6H5Cl6N3O3/c7-5(8,9)1(16)13-3-14-2(6(10,11)12)18-4(17)15-3/h1-2,16H,(H2,13,14,15,17) |
Clé InChI |
LMJMMEKSXFFOKH-UHFFFAOYSA-N |
SMILES canonique |
C1(N=C(NC(=O)O1)NC(C(Cl)(Cl)Cl)O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


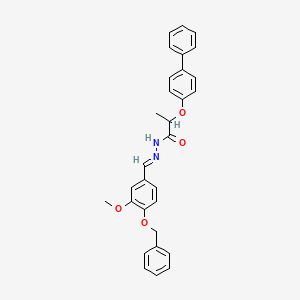
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080977.png)

![Ethyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15080990.png)


![N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine](/img/structure/B15081018.png)
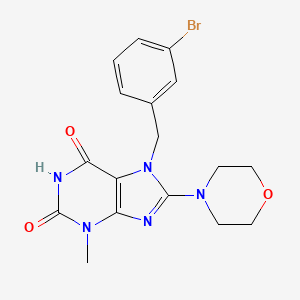
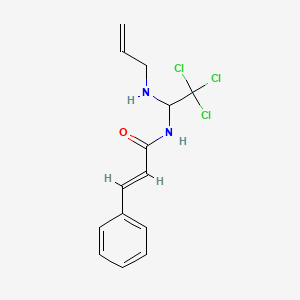
![Methyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081036.png)

